molecular formula C20H24NO4+ B7765441 (+)-Magnoflorine Iodide

(+)-Magnoflorine Iodide

Cat. No. B7765441
M. Wt: 342.4 g/mol
InChI Key: YLRXAIKMLINXQY-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Magnoflorine (iodide) is a natural product found in Zanthoxylum myriacanthum, Delphinium caeruleum, and other organisms with data available.

Scientific Research Applications

  • Pharmacological Properties : Magnoflorine, a quaternary aporphine alkaloid, has been studied for its application in treating a wide spectrum of diseases including inflammation, allergies, hypertension, osteoporosis, and infections. It has also been explored for its potential in treating civilization diseases like cancer, obesity, diabetes, dementia, and depression (Okoń et al., 2020).

  • Antioxidant Activity : Magnoflorine has been identified to inhibit copper-mediated oxidation of low-density lipoprotein (LDL), suggesting its potential use in preventing LDL oxidation and associated diseases (Hung et al., 2007).

  • Pharmacokinetics : Studies have explored the pharmacokinetic profiles of magnoflorine, finding it to have low bioavailability with high absorption and elimination rates. It has been suggested that other compounds in herbal medicines might influence the bioavailability of magnoflorine (Xiao-ting Tian et al., 2013).

  • Anti-Inflammatory and Anticancer Activities : Magnoflorine has shown significant anti-inflammatory activity and potential anticancer effects. Its action in inhibiting the MAPK and NF-κB signaling pathways suggests its use in preventing diseases caused by chronic inflammation and excessive osteoclast activation (Zhenyu Sun et al., 2020).

  • Interactions with Other Drugs : Research has demonstrated that magnoflorine can enhance the anti-proliferative effect of cisplatin in various cancer cell lines, suggesting potential in combined therapy for cancer treatment (Estera Okoń et al., 2020).

  • Anti-Inflammatory Effects in Acute Lung Injury : Magnoflorine has been reported to protect against lipopolysaccharide-induced inflammation in acute lung injury, potentially by inhibiting TLR4-mediated NF-κB and MAPK signaling pathways (Shuai Guo et al., 2018).

  • Antifungal Activity : Magnoflorine has shown antifungal activity against Candida strains, indicating its potential as a lead compound for developing novel antifungal agents (Jaegoo Kim et al., 2018).

  • Application in Osteoarthritis : Research has indicated that magnoflorine combined with hyaluronic acid gel can promote subchondral bone regeneration and attenuate cartilage degeneration in early osteoarthritis (Z. Cai et al., 2018).

properties

IUPAC Name

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRXAIKMLINXQY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Magnoflorine Iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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